molecular formula C17H19FN4O2 B214996 2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide

2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide

Cat. No. B214996
M. Wt: 330.36 g/mol
InChI Key: YGAJEOKLTKBBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. It is commonly referred to as "compound X" and has been subject to extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in animal models and could potentially be developed into a new drug for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide. One potential direction is to further investigate its mechanism of action and identify specific targets that could be exploited for therapeutic purposes. Another direction is to develop more efficient synthesis methods for the compound to improve its solubility and bioavailability. Additionally, future research could focus on optimizing the dosage and administration of the compound for maximum therapeutic efficacy.

Synthesis Methods

The synthesis of 2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide involves the reaction of 4-fluoroaniline with 2,3-dimethylpyrazine-5,6-dicarboxylic acid anhydride in the presence of a catalyst. The resulting compound is then treated with propan-2-amine to obtain the final product.

Scientific Research Applications

2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Product Name

2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

2-N-(4-fluorophenyl)-5,6-dimethyl-3-N-propan-2-ylpyrazine-2,3-dicarboxamide

InChI

InChI=1S/C17H19FN4O2/c1-9(2)19-16(23)14-15(21-11(4)10(3)20-14)17(24)22-13-7-5-12(18)6-8-13/h5-9H,1-4H3,(H,19,23)(H,22,24)

InChI Key

YGAJEOKLTKBBLL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N=C1C)C(=O)NC(C)C)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)C(=O)NC(C)C)C

Origin of Product

United States

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